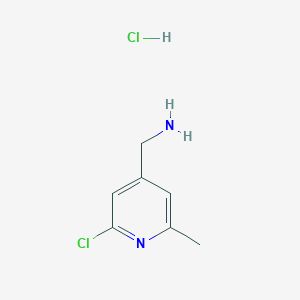

(2-Chloro-6-methylpyridin-4-YL)methanamine hcl

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular formula of (2-chloro-6-methylpyridin-4-yl)methanamine hydrochloride is C₇H₁₀Cl₂N₂ , derived from the protonation of the primary amine group in the free base (C₇H₉ClN₂) with hydrochloric acid. The core structure consists of a pyridine ring substituted at the 2-position with chlorine, the 6-position with a methyl group, and the 4-position with an aminomethyl (-CH₂NH₂) side chain. The hydrochloride salt introduces a chloride counterion, which stabilizes the protonated ammonium group.

Key bond lengths and angles can be inferred from crystallographic data of structurally similar compounds. For example, in 2-chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃), the C-Cl bond length is approximately 1.73 Å , while C-N bonds in the aromatic ring range between 1.32–1.38 Å . The methyl group at the 6-position likely induces steric effects, slightly distorting the pyridine ring’s planarity.

Table 1: Selected bond parameters for analogous pyridine derivatives

*Values estimated from analogous structures.

Crystallographic Analysis

While direct crystallographic data for (2-chloro-6-methylpyridin-4-yl)methanamine hydrochloride is unavailable, studies on related compounds reveal hydrogen-bonding patterns and packing arrangements. In 2-chloro-6-methylpyrimidin-4-amine, molecules form inversion dimers via N–H⋯N hydrogen bonds (2.89 Å), which further assemble into a two-dimensional network. The hydrochloride salt likely exhibits similar intermolecular interactions, with additional ionic forces between the ammonium group and chloride ion.

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(4-9)3-7(8)10-5;/h2-3H,4,9H2,1H3;1H |

InChI Key |

GRCHOBYNZAHTLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis commonly starts from substituted pyridine derivatives, such as 2-chloro-6-methylpyridine or its related carboxylated or halogenated precursors.

- The key transformation is the introduction of the aminomethyl group (-CH2NH2) at the 4-position of the pyridine ring.

- The hydrochloride salt form is obtained by treatment of the free amine with hydrochloric acid to improve stability and handling.

Reductive Amination Approach

One of the most reported and efficient methods to prepare this compound is via reductive amination of the corresponding aldehyde or ketone precursor:

- Step 1: Preparation of 2-chloro-6-methylpyridin-4-carboxaldehyde or related intermediate.

- Step 2: Reductive amination with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride.

- The aldehyde intermediate is reacted with ammonia or ammonium acetate in an alcoholic solvent (e.g., ethanol) at low temperature (0 °C).

- Sodium cyanoborohydride (NaBH3CN) is added slowly to reduce the imine intermediate to the corresponding amine.

- Microwave irradiation at around 90 °C for 30 minutes can be employed to enhance reaction rate and yield.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, and solvent evaporated under reduced pressure to obtain the crude amine.

- Purification is typically done by column chromatography to yield the pure amine.

- Finally, treatment with hydrochloric acid affords the hydrochloride salt.

This method yields high purity products with good yields (~70% reported in analogous systems) and is scalable for research and industrial applications.

Alternative Synthetic Routes

- Amination of Cyanohydrins: A patented method describes the preparation of pyridinyl-methylamine derivatives by reduction amination of cyanohydrins using sodium cyanoborohydride, often in the presence of metal salts (e.g., FeSO4) to scavenge cyanide ions and improve safety and yield.

- Halogenation and Substitution: Starting from 2,4-dichloropyridine derivatives, nucleophilic substitution reactions under basic conditions can introduce the aminomethyl group at the 4-position, followed by salt formation.

- Coupling Reactions: Palladium-catalyzed coupling reactions have been reported for related pyridinyl amines, but these are more common for complex analogues rather than the simple aminomethyl derivative.

Purification and Characterization

- The hydrochloride salt is typically isolated as a solid by filtration after acidification.

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and chromatographic techniques.

- The compound is stored sealed under dry conditions at 2–8 °C to maintain stability.

Summary Table of Preparation Methods

Research Findings and Notes

- The reductive amination method using sodium cyanoborohydride is the most straightforward and widely used for preparing (2-chloro-6-methylpyridin-4-yl)methanamine hydrochloride, balancing efficiency and operational simplicity.

- The presence of the chlorine substituent at the 2-position requires careful control of reaction conditions to avoid side reactions or dehalogenation.

- The hydrochloride salt form improves compound stability and facilitates handling in downstream applications.

- Use of metal salts like FeSO4 as cyanide scavengers in cyanohydrin reduction enhances safety and environmental compatibility.

- Microwave-assisted synthesis can reduce reaction times significantly without compromising yields.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include pyridine N-oxides.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs in Pyridine/Thiazole/Pyrimidine Families

The following table summarizes key differences between (2-Chloro-6-methylpyridin-4-yl)methanamine HCl and related compounds:

Key Comparative Insights

Substituent Effects: Chlorine Position: The target compound’s chlorine at the 2-position (vs. 4-position in ) may influence electronic distribution and steric hindrance, affecting reactivity in coupling reactions. Fluorine vs.

Core Heterocycle Differences: Thiazole vs. Pyridine: The thiazole-containing compound replaces pyridine’s nitrogen with sulfur, altering solubility (e.g., increased lipophilicity) and hydrogen-bonding capacity.

Salt Forms and Solubility: Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases (e.g., ). notes methanamine derivatives’ solubility in polar solvents like N,N-dimethylformamide, suggesting similar behavior for the target compound.

Synthetic Accessibility :

- Analogous synthesis routes (e.g., sulfonylation in ) imply that substituent bulkiness (e.g., methyl groups in the target) may require optimized reaction conditions compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.